molecular formula C16H11ClN2O3S2 B2750175 Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate CAS No. 477539-06-3

Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate

Cat. No. B2750175
CAS RN: 477539-06-3
M. Wt: 378.85
InChI Key: YTSNFHWKTQALAT-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of rivaroxaban . Methyl 4-chlorothiophene-2-carboxylate is another related compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a methyl ester group (methyl benzoate), a thiazole ring, and a 5-chlorothiophene-2-carboxamido group .

Scientific Research Applications

Synthesis Techniques and Characterization

  • The study on the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases the design and synthesis of novel compounds by cyclization processes, offering insights into methodological approaches that might be relevant for synthesizing compounds like Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate (Tang Li-jua, 2015).
  • The Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents report provides insights into the synthesis of thiazole derivatives with thiophene moieties, which are evaluated for their anti-tumor activities. This research exemplifies the potential biomedical applications of related compounds (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).

Material and Bioactive Properties

  • The exploration of the Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function discusses the solvent-induced tautomerism in thiadiazole derivatives, highlighting the influence of molecular structure on chemical behavior and potential bioactivity (A. Matwijczuk et al., 2017).
  • Research on the Syntheses of novel copolymers containing carbazole and their electrochromic properties investigates the synthesis and application of copolymers for electrochromic devices, indicating the versatility of thiophene-containing compounds in material science applications (A. Aydın, I. Kaya, 2013).

properties

IUPAC Name

methyl 4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S2/c1-22-15(21)10-4-2-9(3-5-10)11-8-23-16(18-11)19-14(20)12-6-7-13(17)24-12/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSNFHWKTQALAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(5-chlorothiophene-2-carboxamido)thiazol-4-yl)benzoate

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